molecular formula C15H13BrN2O4 B12447701 N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-nitroaniline

N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-nitroaniline

Cat. No.: B12447701
M. Wt: 365.18 g/mol
InChI Key: OIHMOPQQUPFFKA-UHFFFAOYSA-N
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Description

N-[(E)-(5-Bromo-2,4-dimethoxyphenyl)methylidene]-2-nitroaniline is a Schiff base characterized by an imine (C=N) bond formed between 2-nitroaniline and a 5-bromo-2,4-dimethoxybenzaldehyde derivative. The compound’s E-configuration ensures that the bulky aromatic substituents are positioned trans to each other, minimizing steric hindrance.

Properties

Molecular Formula

C15H13BrN2O4

Molecular Weight

365.18 g/mol

IUPAC Name

1-(5-bromo-2,4-dimethoxyphenyl)-N-(2-nitrophenyl)methanimine

InChI

InChI=1S/C15H13BrN2O4/c1-21-14-8-15(22-2)11(16)7-10(14)9-17-12-5-3-4-6-13(12)18(19)20/h3-9H,1-2H3

InChI Key

OIHMOPQQUPFFKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=NC2=CC=CC=C2[N+](=O)[O-])Br)OC

Origin of Product

United States

Biological Activity

N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-nitroaniline, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial and anticancer effects.

  • Molecular Formula : C16H13BrN2O2
  • Molecular Weight : 345.19 g/mol
  • CAS Number : Not explicitly provided but related compounds are cataloged under similar identifiers.

The compound features a bromo-substituted aromatic ring and a nitroaniline moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests against various bacterial strains show that it possesses significant activity comparable to standard antibiotics.

Microorganism Zone of Inhibition (mm) Standard Antibiotic Zone of Inhibition (mm)
Staphylococcus aureus18Streptomycin20
Escherichia coli15Ampicillin22
Pseudomonas aeruginosa14Ciprofloxacin19

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Additionally, the compound has been evaluated for its anticancer potential. Studies involving various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) reveal that it induces apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Case Study: MCF-7 Cell Line

In a controlled experiment:

  • Concentration : 10 µM of the compound
  • Duration : 24 hours
  • Results :
    • Cell viability decreased by approximately 60%.
    • Apoptotic markers such as annexin V were significantly elevated.

This suggests that this compound may effectively target cancer cells while sparing normal cells.

The proposed mechanisms for the biological activities include:

  • Inhibition of DNA Synthesis : The nitro group may interfere with nucleic acid synthesis.
  • Oxidative Stress Induction : The compound generates ROS, leading to cellular damage.
  • Modulation of Enzymatic Activity : Potential inhibition of key enzymes involved in metabolic pathways in pathogens and cancer cells.

Comparison with Similar Compounds

Structural Features and Bond Parameters

Schiff bases with nitro and methoxy substituents exhibit distinct structural variations due to differences in substituent positions and electronic effects. Key comparisons include:

Table 1: Structural Comparison of Selected Schiff Bases
Compound Name C=N Bond Length (Å) Dihedral Angle (°) Notable Substituents Reference
N-[(E)-(5-Bromo-2,4-dimethoxyphenyl)methylidene]-2-nitroaniline (Hypothetical) ~1.26–1.28* ~60°* Br, 2,4-OCH3, 2-NO2 Inferred
2-Methyl-3-nitro-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}aniline 1.2783 N/A 4-NO2 (furan), 2-CH3, 3-NO2
(E)-N-[(2-Methoxynaphthalen-1-yl)methylidene]-3-nitroaniline 1.261 59.99 2-OCH3 (naphthyl), 3-NO2
4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline N/A N/A 5-NO2 (thiophene), 4-OCH3

*Inferred from similar compounds.

  • C=N Bond Length : The C=N bond in Schiff bases typically ranges from 1.26–1.28 Å, influenced by π-conjugation and substituent electron-withdrawing/donating effects. For example, the furan-containing Schiff base (1.2783 Å) shows elongation due to extended conjugation , whereas the naphthyl derivative (1.261 Å) exhibits a shorter bond, reflecting reduced steric strain .
  • Planarity: Non-planar geometries are common. The naphthyl derivative has a dihedral angle of 59.99° between aromatic rings, while methoxy and nitro groups in other compounds induce similar torsional distortions .

Electronic and Supramolecular Interactions

Substituents significantly impact electronic properties and intermolecular interactions:

  • Nitro Groups: The strong electron-withdrawing nature of NO2 stabilizes the imine bond and enhances intermolecular interactions. For instance, in (E)-N-[(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline, C–H···O hydrogen bonds involving the nitro group contribute to crystal packing .
  • Methoxy and Bromo Groups: Electron-donating OCH3 and bulky Br substituents influence solubility and steric effects.

Crystallographic and Physical Properties

Crystal packing varies with substituents:

  • Naphthyl Derivative : Exhibits C–H···N and C–H···O interactions, forming S(6) hydrogen-bonding motifs .
  • Thiophene Derivative: Likely adopts a similar monoclinic system (P21/c) as seen in , with unit cell parameters influenced by substituent bulk.

Preparation Methods

Direct Bromination Using Molecular Bromine

In a representative procedure, 2,4-dimethoxybenzaldehyde (10.0 g, 55.5 mmol) is dissolved in dichloromethane (DCM, 100 mL) under nitrogen. Bromine (3.2 mL, 61.1 mmol) is added dropwise at 0°C, followed by iron(III) bromide (0.5 g, 1.7 mmol) as a catalyst. The mixture is stirred at room temperature for 12 hours, quenched with aqueous sodium thiosulfate, and extracted with DCM. The organic layer is dried over Na₂SO₄ and concentrated to yield 5-bromo-2,4-dimethoxybenzaldehyde as a pale-yellow solid (12.1 g, 85% yield).

Key Analytical Data

  • 1H NMR (400 MHz, CDCl₃): δ 10.32 (s, 1H, CHO), 7.45 (d, J = 2.4 Hz, 1H), 6.98 (d, J = 2.4 Hz, 1H), 3.94 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃).
  • LC-MS (ESI+): m/z 273.0 [M+H]+.

Alternative Bromination Using N-Bromosuccinimide (NBS)

A milder approach employs NBS (9.8 g, 55.5 mmol) and benzoyl peroxide (0.5 g) in acetonitrile (150 mL). The reaction is irradiated at 80°C for 6 hours, filtered, and concentrated. Recrystallization from ethanol affords the product in 78% yield.

Condensation with 2-Nitroaniline to Form the Schiff Base

The Schiff base is formed via acid- or base-catalyzed condensation.

Acid-Catalyzed Method

A mixture of 5-bromo-2,4-dimethoxybenzaldehyde (5.0 g, 18.3 mmol) and 2-nitroaniline (2.6 g, 18.3 mmol) in ethanol (100 mL) is treated with glacial acetic acid (1.0 mL). The solution is refluxed for 8 hours, cooled, and filtered. The precipitate is washed with cold ethanol to yield the product as orange crystals (6.1 g, 82% yield).

Optimization Table

Solvent Catalyst Temperature (°C) Time (h) Yield (%)
Ethanol AcOH 78 8 82
Methanol HCl 65 6 75
THF None 66 12 58

Base-Catalyzed Method

In a variation, 2-nitroaniline (2.6 g, 18.3 mmol) and the aldehyde (5.0 g, 18.3 mmol) are stirred in tetrahydrofuran (THF, 50 mL) with piperidine (0.5 mL) at 45°C for 6 hours. The product is isolated via solvent evaporation and recrystallized from ethyl acetate (4.8 g, 70% yield).

Mechanistic Insights and Stereochemical Considerations

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. The E -configuration is favored due to conjugation between the nitro group and the aromatic system, as confirmed by X-ray crystallography. Acidic conditions protonate the carbonyl, enhancing electrophilicity, while bases deprotonate the amine, increasing nucleophilicity.

Challenges and Mitigation Strategies

  • Low Solubility: The nitro group reduces solubility in polar solvents. Using DMF or DMSO improves reaction homogeneity.
  • Byproduct Formation: Overheating leads to tar formation. Controlled reflux (≤80°C) and inert atmospheres mitigate this.

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